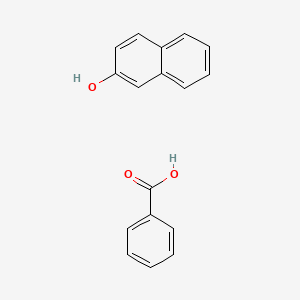

Benzoic acid; 2-naphthalenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoic acid and 2-naphthalenol are two distinct organic compounds that are often studied together due to their interesting chemical properties and applications. Benzoic acid is a simple aromatic carboxylic acid with the formula C₇H₆O₂, while 2-naphthalenol, also known as 2-hydroxynaphthalene, is a naphthalene derivative with the formula C₁₀H₇OH. Both compounds are known for their roles in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Benzoic Acid: Benzoic acid can be synthesized through several methods, including the oxidation of toluene using potassium permanganate or chromic acid. Industrially, it is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts .

2-Naphthalenol: 2-Naphthalenol is traditionally produced by the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide. The product is then neutralized with acid to yield 2-naphthalenol .

Analyse Chemischer Reaktionen

Benzoic Acid:

Reduction: It can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Benzoic acid undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-withdrawing carboxyl group.

2-Naphthalenol:

Oxidation: 2-Naphthalenol can be oxidatively coupled to form BINOL, a C₂-symmetric ligand used in asymmetric catalysis.

Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation, similar to phenol.

Wissenschaftliche Forschungsanwendungen

Benzoic Acid:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Acts as a preservative in food and beverages due to its antimicrobial properties.

Medicine: Used in the treatment of fungal infections and as a component in topical medications.

Industry: Employed in the production of plasticizers, perfumes, and dyes.

2-Naphthalenol:

Chemistry: Serves as an intermediate in the production of dyes and other organic compounds.

Biology: Used in the synthesis of pharmaceuticals and agrochemicals.

Industry: Utilized in the manufacture of antioxidants, rubber chemicals, and photographic chemicals.

Wirkmechanismus

Benzoic Acid: Benzoic acid exerts its antimicrobial effects by inhibiting the growth of bacteria and fungi. It is conjugated to glycine in the liver and excreted as hippuric acid. As the sodium salt form, sodium benzoate, it binds to amino acids, leading to their excretion and a decrease in ammonia levels .

2-Naphthalenol: The mechanism of action of 2-naphthalenol involves its ability to undergo electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. It can also form complexes with metals, enhancing its reactivity in various catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Benzoic Acid:

Similar Compounds: Salicylic acid, phthalic acid, and terephthalic acid.

Uniqueness: Benzoic acid is unique due to its simple structure and wide range of applications in food preservation and medicine.

2-Naphthalenol:

Similar Compounds: 1-naphthalenol, phenol, and cresol.

Eigenschaften

Molekularformel |

C17H14O3 |

|---|---|

Molekulargewicht |

266.29 g/mol |

IUPAC-Name |

benzoic acid;naphthalen-2-ol |

InChI |

InChI=1S/C10H8O.C7H6O2/c11-10-6-5-8-3-1-2-4-9(8)7-10;8-7(9)6-4-2-1-3-5-6/h1-7,11H;1-5H,(H,8,9) |

InChI-Schlüssel |

LNNGKGSJCMCCBD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C2C=C(C=CC2=C1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)

![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)

![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)

![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)

![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)

![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)